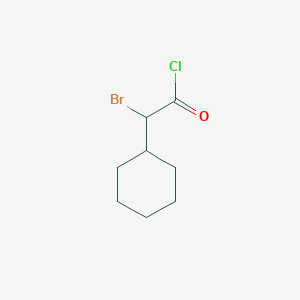
2-bromo-2-cyclohexylacetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-2-cyclohexylacetyl chloride is an organic compound with the molecular formula C8H12BrClO. It is a brominated derivative of cyclohexylacetyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-cyclohexylacetyl chloride typically involves the bromination of cyclohexylacetyl chloride. One common method is the reaction of cyclohexylacetyl chloride with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
2-bromo-2-cyclohexylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Addition Reactions: Nucleophiles such as alcohols, thiols, and amines can add to the carbonyl group of the compound.
Major Products Formed
Substitution Reactions: The major products are substituted cyclohexylacetyl derivatives.
Elimination Reactions: The major products are alkenes.
Addition Reactions: The major products are addition compounds with nucleophiles attached to the carbonyl carbon.
科学的研究の応用
2-bromo-2-cyclohexylacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2-bromo-2-cyclohexylacetyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
類似化合物との比較
Similar Compounds
- 2-chloro-2-cyclohexylacetyl chloride
- 2-fluoro-2-cyclohexylacetyl chloride
- 2-iodo-2-cyclohexylacetyl chloride
Uniqueness
2-bromo-2-cyclohexylacetyl chloride is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. Additionally, the compound’s ability to undergo various types of reactions, including substitution, elimination, and addition, makes it a versatile reagent in organic synthesis.
特性
分子式 |
C8H12BrClO |
|---|---|
分子量 |
239.54 g/mol |
IUPAC名 |
2-bromo-2-cyclohexylacetyl chloride |
InChI |
InChI=1S/C8H12BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChIキー |
NRPTVALEPFHLJE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


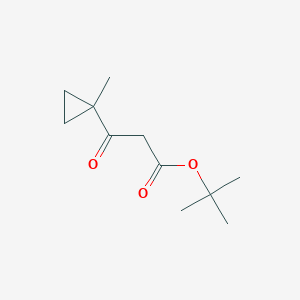
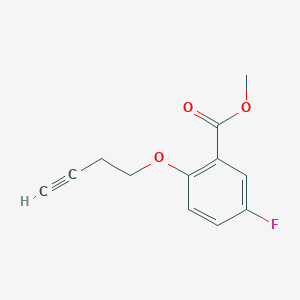
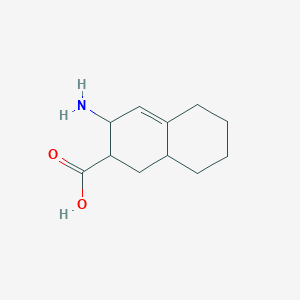
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
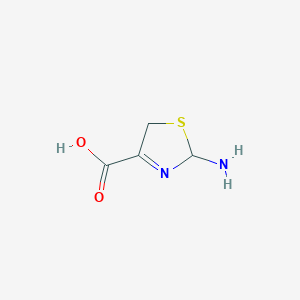
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)


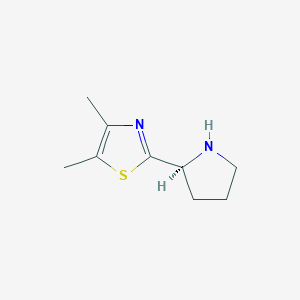
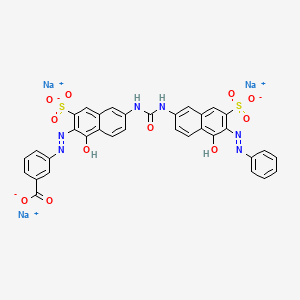

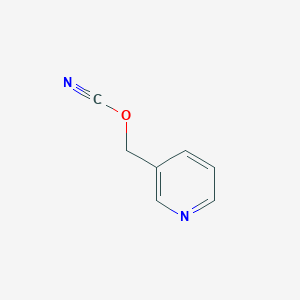

![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
